Trichlorotitanium(1+) triphenylmethanide

Description

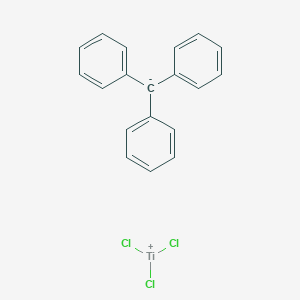

Trichlorotitanium(1+) triphenylmethanide is a titanium-based organometallic compound featuring a titanium center coordinated by three chloride ligands and a triphenylmethanide (CPh₃⁻) group. The titanium atom in this complex adopts a +1 oxidation state, though this is atypical for titanium, which commonly exhibits +3 or +4 oxidation states in coordination chemistry . The triphenylmethanide ligand, derived from trityl chloride (triphenylmethyl chloride, C₁₉H₁₅Cl), is a bulky, electron-rich aromatic system that stabilizes the metal center through steric and electronic effects .

This compound is hypothesized to be synthesized via reactions analogous to other titanium(IV) alkoxide or aryl complexes, such as those involving [TiCl₃(OR)] (R = alkyl/aryl) and lithium triphenylmethanide precursors .

Properties

CAS No. |

62261-03-4 |

|---|---|

Molecular Formula |

C19H15Cl3Ti |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

diphenylmethylbenzene;trichlorotitanium(1+) |

InChI |

InChI=1S/C19H15.3ClH.Ti/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

FCOFHRARTDPFRV-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ti+](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichlorotitanium(1+) triphenylmethanide typically involves the reaction of titanium trichloride with triphenylmethane in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the titanium center. The general reaction scheme is as follows:

TiCl3+Ph3CH→TiCl3(Ph3C)

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require stringent control of reaction parameters such as temperature, pressure, and inert atmosphere to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Trichlorotitanium(1+) triphenylmethanide can undergo various types of chemical reactions, including:

Oxidation: The titanium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to form lower oxidation state titanium species.

Substitution: The chlorine atoms can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Ligand exchange reactions can be carried out using phosphines, amines, or other donor ligands.

Major Products Formed:

Oxidation: Higher oxidation state titanium compounds.

Reduction: Lower oxidation state titanium species.

Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Trichlorotitanium(1+) triphenylmethanide has several scientific research applications, including:

Catalysis: It can be used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.

Biology and Medicine:

Industry: Used in the production of high-performance materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of trichlorotitanium(1+) triphenylmethanide involves the interaction of the titanium center with various substrates. The titanium center can coordinate to different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key features of trichlorotitanium(1+) triphenylmethanide with structurally related titanium complexes:

| Compound | Oxidation State | Ligand Type | Steric Bulk | Lewis Acidity | Stability |

|---|---|---|---|---|---|

| This compound | +1 | Triphenylmethanide | High | Moderate | Moderate (air-sensitive) |

| [TiCl₃(OiPr)] (Titanium(IV) isopropoxide trichloride) | +4 | Alkoxide (OiPr⁻) | Low | High | Low (hydrolyzes readily) |

| [TiCl₃(NMe₂)] (Titanium(IV) dimethylamide trichloride) | +4 | Amide (NMe₂⁻) | Moderate | High | Moderate |

| [TiCl₃(C₆H₅)] (Titanium(IV) phenyl trichloride) | +4 | Aryl (C₆H₅⁻) | Moderate | High | Low (thermal decomposition) |

Key Observations :

- Oxidation State : The +1 state in this compound is unusual. Titanium(IV) complexes (e.g., [TiCl₃(OR)]) are more prevalent and synthetically accessible .

- However, its electron-donating nature may reduce Lewis acidity relative to chloride-rich Ti(IV) complexes .

- Reactivity : Titanium(IV) aryl/alkoxide complexes are widely used in polymerization and C–C bond formation. The reduced Lewis acidity of the +1 oxidation state in this compound may limit its catalytic utility unless paired with strong counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.